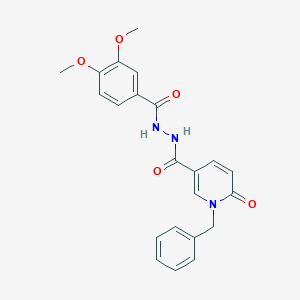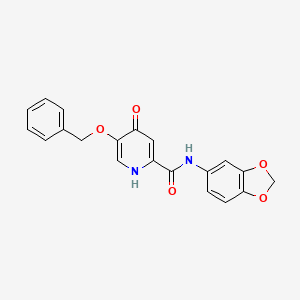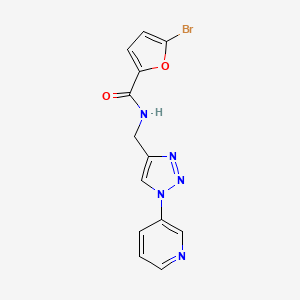![molecular formula C19H22N2O5S3 B2360824 Methyl 2-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1100761-38-3](/img/structure/B2360824.png)
Methyl 2-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that includes a thiophene ring, a pyrrolidine ring, and a carboxylate group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . Carboxylate refers to a specific form of the carboxylic acid group where the hydrogen of the hydroxyl group has been replaced by a metal or some other electropositive group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The thiophene and pyrrolidine rings would contribute to the three-dimensional structure of the molecule, and the carboxylate group would likely be involved in any potential reactivity or interactions with other molecules .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Applications
Thiophene derivatives have been studied for their anticancer properties. The presence of the thiophene moiety in the compound suggests potential utility in the development of anticancer agents. The sulfur atom in thiophene can interact with biological molecules in unique ways, potentially leading to novel mechanisms of action against cancer cells .
Anti-inflammatory Drugs
The structural similarity of thiophene derivatives to certain nonsteroidal anti-inflammatory drugs (NSAIDs) indicates that this compound could be explored for anti-inflammatory applications. The sulfonyl group attached to the pyrrolidine ring could be key in modulating the bioavailability and selectivity of the compound towards inflammatory pathways .
Antimicrobial Agents
Thiophene derivatives are known to exhibit antimicrobial activity. The compound could be synthesized and tested against various bacterial and fungal strains to assess its efficacy as an antimicrobial agent. This could lead to the development of new antibiotics or antifungal medications .
Organic Semiconductors
The compound contains a thiophene ring, which is a common feature in organic semiconductors. Its potential application in the field of organic electronics, particularly in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), could be significant. The electron-rich nature of thiophene makes it an excellent candidate for charge transport in these devices .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. The compound’s molecular structure could be tailored to improve its efficiency and specificity in protecting metals from corrosion, which is crucial in extending the lifespan of machinery and infrastructure .
Organic Synthesis: Heterocyclization Reactions
The compound could serve as a substrate in heterocyclization reactions, which are pivotal in the synthesis of various thiophene derivatives. These reactions are fundamental in creating compounds with diverse biological activities and material properties .
Anesthetic Agents
Given the presence of a pyrrolidine ring, which is found in certain local anesthetics, this compound could be investigated for its anesthetic properties. The modification of the pyrrolidine moiety could lead to new, more effective local anesthetics .
Voltage-Gated Sodium Channel Blockers
Compounds with a pyrrolidine structure have been used as voltage-gated sodium channel blockers. This compound could be explored for its potential to modulate neuronal activity, which could have applications in the treatment of conditions like epilepsy or chronic pain .
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[(1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S3/c1-26-19(23)16-12-6-2-3-8-14(12)28-18(16)20-17(22)13-7-4-10-21(13)29(24,25)15-9-5-11-27-15/h5,9,11,13H,2-4,6-8,10H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCDSIQIRDBDMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/no-structure.png)
![3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2360747.png)
![Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B2360749.png)
![2-((2-chlorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2360752.png)


![2-[[2-(1-adamantyl)acetyl]amino]-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylpentanamide](/img/structure/B2360758.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2360759.png)

![8-(4-Ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2360762.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid](/img/structure/B2360764.png)